molecular formula C16H17NO5S B500562 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 915934-80-4

4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500562
CAS No.: 915934-80-4
M. Wt: 335.4g/mol
InChI Key: IEZJXKJETCRTCG-UHFFFAOYSA-N
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Description

4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by its sulfonamide and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Sulfonylation Reaction: The initial step involves the sulfonylation of 4-methoxy-2,5-dimethylaniline with a sulfonyl chloride derivative under basic conditions. This reaction forms the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-{[(4-Hydroxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid.

    Reduction: Formation of 4-{[(4-Methoxy-2,5-dimethylphenyl)amino]benzoic acid.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory and antimicrobial agents.

Industry

In material science, this compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in specific applications.

Properties

IUPAC Name

4-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-9-15(11(2)8-14(10)22-3)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZJXKJETCRTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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